PLK1 contains two primary domains: an N-terminal kinase domain (KD) and a C-terminal polo-box domain (PBD) connected by an inter-domain linker [1]. The PBD is responsible for subcellular localization and binding to primed substrates. In its inactive state, the PBD interacts with the KD to autoinhibit the kinase.
Onvansertib is an ATP-competitive inhibitor that binds to the kinase domain, blocking PLK1's catalytic activity [2]. This binding prevents the phosphorylation of key substrates and disrupts the regulation of mitotic events.
The following diagram illustrates the structural regulation of PLK1 and the mechanism of inhibition.
Structural states of PLK1 and this compound inhibition mechanism.
Inhibition of PLK1 by this compound disrupts multiple stages of mitosis, leading to several measurable cellular outcomes. The table below summarizes key experimental findings from preclinical studies.
| Cancer Model | Experimental Readout | Key Finding | Source |
|---|---|---|---|
| Group 3 Medulloblastoma | Cell viability, Colony formation, Cell cycle analysis, Apoptosis | IC~50~ in low nanomolar range; induced G2/M arrest, reduced proliferation, increased apoptosis. | [3] |
| Endometrioid Endometrial Cancer | MTT/Proliferation, Cleaved Caspase-3, ROS, JC-1, Wound healing | Dose-dependent inhibition of proliferation; increased apoptosis & cellular stress; reduced adhesion/migration. | [4] |
| Ovarian Carcinoma (Platinum-Resistant) | Animal survival, Tumor weight, γH2AX, Caspase activity | Single-agent this compound inactive in vivo; highly active in combination with gemcitabine or carboplatin. | [5] |
To validate the mechanism of action of a PLK1 inhibitor like this compound in research, the following methodologies are commonly employed.
Cell Viability and Proliferation Assays
Cell Cycle Analysis
Apoptosis Assays
DNA Damage and Mitotic Marker Analysis
A prominent feature of this compound is its ability to synergize with other cancer therapies, providing a strong rationale for combination strategies.
This compound is currently a clinical-stage asset being evaluated across a range of cancers, primarily in combination with standard-of-care therapies.
| Cancer Indication | Combination Partner(s) | Phase | Notes / Population |
|---|---|---|---|
| Metastatic Colorectal Cancer (mCRC) [7] | FOLFIRI/FOLFOX + Bevacizumab | Phase 2 | 1st-line, RAS-mutated |
| Acute Myeloid Leukemia (AML) [2] | Low-dose Cytarabine or Decitabine | Phase 1/2 | Relapsed/Refractory (R/R) |
| Triple-Negative Breast Cancer (mTNBC) [6] | Paclitaxel | Phase 1b | Heavily pretreated |
| Metastatic Pancreatic Ductal Adenocarcinoma (mPDAC), Small Cell Lung Cancer (SCLC) [7] | Not Specified | Planned/Initiated | Investigator-initiated trials |
| Cancer Type | Experimental Model | [Onvansertib] Range | Key Findings on G2/M Arrest & Proliferation | Citation |
|---|---|---|---|---|
| Endometrial Cancer | KLE, EC-023 cell lines | 10 - 50 nM | Dose-dependent G2 phase arrest; ↓CDK4, CDK2, c-Myc; Synergy with paclitaxel (CI<1) | [1] [2] [3] |
| Uterine Serous Carcinoma (USC) | ARK-1, SPEC-2 cell lines | 1 - 50 nM | Significant G2 arrest; Synergistic cell proliferation inhibition with paclitaxel (CI<1) | [4] |
| Lung Adenocarcinoma (LUAD) | A549, PC-9 cell lines | ~200 nM | G2/M arrest; ↑ROS; ↓β-catenin/c-Myc protein levels | [5] |
| Ovarian Carcinoma | Ovcar-3, ES-2 cell lines; PDX models | IC₅₀ range | Synergistic/additive with olaparib; Increased G2/M block (up to >50% of cells); ↑DNA damage (γH2AX) & apoptosis | [6] |
| Medulloblastoma | D458, MED411 cell lines; Xenografts | Low nanomolar (IC₅₀) | G2/M arrest; ↓neurosphere formation; ↑apoptosis & DNA damage; Synergy with radiotherapy | [7] |
The mechanistic pathway of this compound can be visualized as follows:
Mechanism of this compound-induced G2/M arrest and downstream effects.
For researchers looking to replicate these findings, here are the standard methodologies used in the cited studies.
This is the primary method for quantifying the proportion of cells in each cell cycle phase, including G2/M arrest.
The Bliss Independence model is commonly used to determine if a drug combination has a synergistic effect.
Onvansertib exerts its anti-tumor effects primarily by inhibiting Polo-like Kinase 1 (PLK1), a key regulator of cell division. This inhibition triggers a cascade of intracellular events summarized in the diagram below.
This compound mechanism for inducing ROS and cellular stress.
The production of ROS is a critical component of this mechanism. Research across multiple cancer types confirms that this compound treatment significantly enhances intracellular ROS levels, leading to oxidative stress that damages DNA and proteins, and impairs mitochondrial function, thereby activating apoptotic pathways [1] [2] [3].
The following table summarizes quantitative data on this compound's effects from recent pre-clinical studies.
| Cancer Type | Cell Line(s) | Key Findings Related to ROS & Cellular Stress | Reference |
|---|---|---|---|
| Lung Adenocarcinoma (LUAD) | A549, PC-9 | Induced apoptosis, inhibited proliferation/migration, increased ROS levels, arrested cell cycle at G2/M phase, regulated glycolysis-related genes. | [2] |
| Uterine Serous Carcinoma (USC) | ARK-1, SPEC-2 | Inhibited proliferation, caused G2 arrest, induced cellular stress and apoptosis, caused DNA damage. Synergy with paclitaxel. | [1] |
| Endometrial Cancer (EC) | KLE, EC-023 | Inhibited proliferation, caused G2 arrest, induced cellular stress and apoptosis, inhibited migration/invasion. Synergy with paclitaxel. | [4] |
To evaluate this compound-induced cellular stress and ROS, standard assays are employed. The workflow below outlines a typical experimental process.
Workflow for assessing this compound-induced cellular stress.
Here are the detailed methodologies for key assays:
The induction of ROS is a central mechanism in this compound's anti-cancer activity. This understanding provides several strategic implications:
Polo-like kinase 1 (PLK1) is an evolutionarily conserved serine/threonine kinase that functions as a master regulator of mitotic progression and cell division. PLK1 contains two critical functional domains: an N-terminal kinase catalytic domain that phosphorylates target proteins, and a C-terminal polo-box domain (PBD) that mediates subcellular localization through recognition of phosphorylated serine or threonine residues [1] [2]. This structural organization allows PLK1 to phosphorylate specific substrates at precise subcellular locations and time points during the cell cycle, making it an essential regulator of multiple mitotic processes [1]. The expression and activity of PLK1 are tightly regulated throughout the cell cycle, with levels peaking during the G2/M phase followed by rapid degradation after mitosis [1] [2].
In endometrial cancer (EC) and other solid tumors, PLK1 becomes dysregulated and functions as a potent oncogene. The Cancer Genome Atlas (TCGA) data reveals that PLK1 mRNA expression is significantly elevated in uterine corpus endometrial carcinoma (UCEC), showing a 21.3-fold increase compared to normal endometrial tissue [1]. This overexpression is not merely a consequence of increased proliferation but appears to be a driver of tumorigenesis through multiple mechanisms. PLK1 overexpression enables cancer cells to override critical cell cycle checkpoints, promotes genomic instability, inhibits apoptosis, enhances invasive capabilities, and contributes to therapy resistance [3] [1] [2]. The central role of PLK1 in these oncogenic processes has made it an attractive biomarker for prognosis and a promising therapeutic target in endometrial cancer.
PLK1 overexpression in endometrial cancer carries significant prognostic implications and correlates with aggressive disease characteristics. Multiple studies have demonstrated that elevated PLK1 expression is associated with higher histological grade, increased invasiveness, and worse clinical outcomes in endometrial cancer patients [3] [4]. immunohistochemical analyses reveal that PLK1 is predominantly localized in the cytoplasm and nucleus of endometrial carcinoma glands, with particularly strong expression observed at the invasive fronts of tumors and in the leading edges of papillary carcinoma structures [4]. This pattern suggests PLK1 plays a role in facilitating local invasion and metastatic spread.
A comprehensive analysis of TCGA data across multiple cancer types positions uterine corpus endometrial carcinoma among the malignancies with the highest fold-change in PLK1 expression compared to normal tissue [1]. The quantitative relationship between PLK1 expression levels and histological grade in endometrial cancer is statistically significant (P<0.0001), indicating its potential value as a diagnostic and prognostic marker [4]. Importantly, unlike general proliferation markers such as Ki-67, PLK1 expression provides independent prognostic information that reflects not only proliferation rate but also the degree of malignancy and invasive potential in endometrial carcinomas [4].
Table 1: PLK1 Expression and Prognostic Significance Across Cancers
| Cancer Type | Fold-Change vs Normal | P-value | Prognostic Association |
|---|---|---|---|
| Endometrial Cancer | 21.3-fold | 1.96E-36 | Higher grade, invasiveness, poor prognosis |
| Cholangiocarcinoma | 24.3-fold | 6.97E-14 | Poor survival |
| Lung Squamous Cell Carcinoma | 20.8-fold | 7.41E-157 | Shorter overall survival |
| Breast Cancer | 11.3-fold | 5.88E-126 | Advanced stage, therapy resistance |
| Hepatocellular Carcinoma | 11.7-fold | 3.59E-40 | Increased recurrence risk |
In the evolving landscape of endometrial cancer biomarker research, PLK1 represents one of several promising prognostic indicators. Another well-established biomarker is L1 cell adhesion molecule (L1CAM), a membrane glycoprotein associated with epithelial-to-mesenchymal transition and metastatic spread. A meta-analysis of 17 studies encompassing 7,146 endometrial cancer patients demonstrated that high L1CAM expression is significantly associated with decreased overall survival (HR=2.87, 95% CI: 1.81-4.55, P<0.001) and disease-free survival (HR=3.32, 95% CI: 1.99-5.55, P<0.001) [5]. L1CAM expression also correlates with adverse clinicopathological features, including non-endometrioid histology, high grade, deep myometrial invasion, lymphovascular space invasion, and lymph node metastasis [5].
While both PLK1 and L1CAM serve as indicators of aggressive disease, they appear to function through distinct biological mechanisms. PLK1 primarily drives tumor progression through cell cycle dysregulation and loss of genomic stability, whereas L1CAM facilitates invasion and metastasis through enhancement of migratory capabilities [5] [4]. This mechanistic distinction suggests these biomarkers may provide complementary prognostic information. Currently, evidence regarding the potential interplay between PLK1 and L1CAM in endometrial cancer remains limited, representing an important area for future investigation that could yield insights into disease biology and refine prognostic stratification.
Table 2: Comparison of Key Prognostic Biomarkers in Endometrial Cancer
| Biomarker | Function | Detection Methods | Prognostic Significance | Therapeutic Implications |
|---|---|---|---|---|
| PLK1 | Serine/threonine kinase regulating mitosis | IHC, RT-PCR, RNA-Seq | High grade, invasiveness, poor survival | PLK1 inhibitors (onvansertib) in development |
| L1CAM | Cell adhesion molecule promoting EMT | IHC, microarray | Reduced OS (HR=2.87) and DFS (HR=3.32) | Potential target for antibody-based therapies |
| p53 | Tumor suppressor mutation | IHC, sequencing | Non-endometrioid histology, poor outcome | Guides molecular classification |
| PTEN | Tumor suppressor regulating PI3K pathway | IHC, sequencing | Endometrioid histology, better outcome | Predictive for targeted therapies |
The oncogenic functions of PLK1 in endometrial cancer are mediated through its regulation of multiple critical signaling pathways that control cell cycle progression, mitotic entry, chromosome segregation, and cytokinesis. PLK1 serves as a central node in a complex network of molecular interactions that ensure faithful execution of mitosis, and dysregulation of this network contributes to tumorigenesis when PLK1 is overexpressed [6] [7]. The PID_PLK1_PATHWAY gene set includes 46 genes that participate in PLK1-mediated signaling events, highlighting the extensive interactome through which PLK1 exerts its biological functions [6].
A key mechanism through which PLK1 promotes mitotic progression involves activation of the CDK1/Cyclin B complex, the primary driver of G2/M transition. PLK1 phosphorylates and activates Cdc25C, which in turn dephosphorylates and activates CDK1 [1] [2] [7]. Additionally, PLK1 directly phosphorylates Cyclin B1, promoting its nuclear accumulation and further enhancing CDK1 activity [7]. During mitosis, PLK1 regulates centrosome maturation through phosphorylation of substrates such as Nlp and Kizuna, facilitating microtubule nucleation and bipolar spindle formation [2]. PLK1 also localizes to kinetochores where it phosphorylates Bub1, BubR1, and INCENP to regulate spindle assembly checkpoint signaling and ensure proper chromosome alignment [2] [7].
Recent research has revealed that post-translational modifications of PLK1 itself represent a critical layer of regulation that becomes dysregulated in endometrial cancer. Specifically, O-GlcNAcylation of PLK1 at threonine 291 (T291) promotes its ubiquitination and degradation, serving as a natural brake on PLK1 activity [8]. Notably, TCGA data identifies T291N as a recurrent mutation in uterine serous carcinoma, and both T291A and T291N mutations decrease PLK1 O-GlcNAcylation, resulting in increased PLK1 stability, misaligned chromosomes during mitosis, and enhanced tumor formation in mouse xenograft models [8]. This mechanism illustrates how both PLK1 overexpression and specific mutations that enhance its stability can drive endometrial tumorigenesis.
PLK1 Signaling Pathway in Endometrial Cancer: This diagram illustrates the central role of PLK1 in regulating multiple aspects of mitotic progression and how its dysregulation contributes to tumorigenesis through genomic instability.
The compelling evidence for PLK1 as a driver of endometrial tumorigenesis has stimulated extensive efforts to develop targeted PLK1 inhibitors for cancer therapy. These inhibitors can be broadly categorized into three classes: (1) ATP-competitive inhibitors that target the kinase domain, (2) allosteric inhibitors that block substrate binding to the kinase domain, and (3) polo-box domain inhibitors that interfere with PLK1 localization [2]. Among these, the ATP-competitive inhibitors have advanced most extensively in clinical development. BI 2536 was one of the first highly specific ATP-competitive PLK1 inhibitors identified, demonstrating potent activity with an IC50 of 0.83 nM and 1000-fold selectivity for PLK1 over 63 other kinases [2]. This compound induces mitotic arrest and apoptosis in various tumor models and has progressed to phase I clinical trials for advanced solid tumors [2].
This compound is a novel, oral, highly selective ATP-competitive PLK1 inhibitor that has demonstrated significant anti-tumor activity in preclinical models of multiple cancers, including acute myeloid leukemia, medulloblastoma, ovarian cancer, breast cancer, and colon cancer [3]. In endometrial cancer models, this compound exhibits potent anti-proliferative effects with IC50 values in the low nanomolar range (approximately 10-20 nM) in cell lines such as KLE and EC-023 [3]. Treatment with this compound promotes G2/M phase cell cycle arrest, induces cellular stress and apoptosis through caspase-3 activation, and significantly inhibits cellular migration and invasion capabilities in endometrial cancer cells [3]. Importantly, in vivo studies using the LKB1fl/fl p53fl/fl mouse model of endometrial cancer demonstrated that this compound treatment for four weeks significantly reduced tumor growth, supporting its potential clinical utility [3].
The therapeutic potential of PLK1 inhibitors appears particularly promising in combination strategies with conventional chemotherapeutic agents. In endometrial cancer models, combined treatment with this compound and paclitaxel resulted in synergistic inhibition of cell proliferation, suggesting potential clinical benefits for this combination [3]. This synergistic effect aligns with findings in other cancer types, where this compound in combination with paclitaxel exhibited synergistic activity in breast and ovarian cancer models and improved cisplatin resistance in lung and head and neck squamous cell carcinomas [3]. The mechanistic basis for this synergy may involve PLK1 inhibition impairing the repair of taxane-induced mitotic damage, thereby enhancing mitotic catastrophe and apoptosis.
Several phase 1b/2 clinical trials have evaluated PLK1 inhibitors in combination regimens across different cancer types. In acute myeloid leukemia (AML) and colorectal cancer, this compound combined with standard chemotherapeutic agents has shown promising clinical activity with generally tolerable safety profiles [3]. These clinical findings, coupled with the strong preclinical rationale, support the further evaluation of PLK1 inhibitors in endometrial cancer, particularly in patients with high-risk features or recurrent disease. Based on the available evidence, potential predictive biomarkers for response to PLK1 inhibitors include high PLK1 expression itself, specific PLK1 mutations such as T291N that enhance protein stability, and possibly deficiencies in DNA damage repair pathways that would augment the effects of mitotic disruption [8].
Table 3: PLK1 Inhibitors in Cancer Therapy
| Inhibitor | Mechanism | Development Stage | Key Findings in Endometrial Cancer |
|---|---|---|---|
| This compound | ATP-competitive | Phase 1b/2 | IC50 ~10-20 nM; synergizes with paclitaxel; reduces tumor growth in mice |
| BI 2536 | ATP-competitive | Phase 1 | IC50 0.83 nM; 1000-fold selectivity for PLK1; induces mitotic arrest and apoptosis |
| ON01910 | Non-ATP competitive | Phase 1 | IC50 9-10 nM; induces apoptosis in tumor cell lines |
| Poloxin | Polo-box domain targeter | Preclinical | First PBD inhibitor; proof of concept for novel targeting approach |
The evaluation of PLK1 in endometrial cancer research employs a comprehensive set of experimental methodologies that enable quantification of expression, assessment of functional effects, and determination of therapeutic responses. For PLK1 expression analysis, multiple techniques can be utilized depending on the specific research question and available materials. RNA-based methods include quantitative real-time PCR (qRT-PCR) and RNA sequencing, with primer sequences for PLK1 amplification being: forward 5'-CGAGGACAACGACTTCGTGTT-3' and reverse 5'-ACAATTTGCCGTAGGTAGTATCG-3' [9]. At the protein level, western blotting and immunohistochemistry (IHC) are widely employed, with IHC particularly valuable for assessing spatial distribution patterns within tumor tissues and correlation with pathological features [9] [4]. The standard protocol for western blotting involves protein extraction, quantification, separation by SDS-PAGE (10% gel), transfer to PVDF membranes, blocking, incubation with primary anti-PLK1 antibody (e.g., A2548 from Abclonal), followed by appropriate secondary antibodies, and detection using enhanced chemiluminescence [9].
For functional characterization of PLK1 in endometrial cancer cells, a panel of well-established cell-based assays is recommended. The MTT cell proliferation assay provides quantitative assessment of anti-proliferative effects, typically performed by plating cells (e.g., 4,000 cells/well in 96-well plates), treating with PLK1 inhibitors for 72 hours, adding MTT reagent (5 mg/mL), incubating for 1 hour, dissolving formazan crystals with DMSO, and measuring absorbance at 562 nm [3]. Colony formation assays evaluate long-term reproductive viability by seeding cells at low density (400-800 cells/well in 6-well plates), treating with compounds for 48 hours, then culturing for 10-14 days with regular medium changes before fixing with methanol, staining with 0.5% crystal violet, and quantifying colonies using ImageJ software [3]. Cell cycle analysis employs flow cytometry after propidium iodide staining, while apoptosis induction can be assessed through cleaved caspase-3 ELISA assays measuring fluorescence after substrate incubation [3]. Migration and invasion capabilities can be evaluated using transwell assays with or without Matrigel coating.
The evaluation of therapeutic responses to PLK1 inhibitors, both as single agents and in combination with other treatments, requires specialized experimental approaches. For combination studies with chemotherapeutic agents like paclitaxel, the Bliss independence model is commonly used to determine synergistic, additive, or antagonistic effects, calculated as combination index (CI) where CI < 1 indicates synergy, CI = 1 indicates additivity, and CI > 1 indicates antagonism [3]. In vivo validation typically utilizes mouse models of endometrial cancer, such as the LKB1fl/fl p53fl/fl genetically engineered model or patient-derived xenografts, with treatment duration of approximately 4 weeks and regular measurement of tumor dimensions to calculate tumor volume [3].
Advanced methodologies for investigating PLK1 functions include RNA interference (siRNA or shRNA) to deplete PLK1 expression, mass spectrometry-based analyses of post-translational modifications (e.g., O-GlcNAcylation, ubiquitination), and live-cell imaging to examine mitotic defects following PLK1 inhibition [8] [2]. For translational studies, correlation of PLK1 expression with clinical outcomes utilizes statistical analysis of patient survival data, typically employing Kaplan-Meier curves with log-rank test for comparison between high and low expression groups, and Cox proportional hazards models for multivariate analysis incorporating clinicopathological variables [9].
Experimental Workflow for PLK1 Research: This diagram outlines a systematic approach for investigating PLK1 in endometrial cancer, from initial expression analysis to functional characterization and therapeutic testing.
The investigation of PLK1 in endometrial cancer continues to evolve, with several promising research directions emerging. One significant area involves understanding the molecular determinants of response to PLK1 inhibitors, which would enable better patient selection and improve therapeutic outcomes. The identification of the T291N mutation in uterine serous carcinoma as a stabilizing modification that increases PLK1 protein levels suggests that specific PLK1 mutations may serve as predictive biomarkers for response to PLK1-directed therapies [8]. Additionally, comprehensive profiling of endometrial tumors for PLK1 expression, mutation status, and functional activation may help identify subsets most likely to benefit from PLK1 inhibition.
Another important research direction involves exploring rational combination therapies that can enhance the efficacy of PLK1 inhibitors while potentially overcoming resistance mechanisms. Based on the synergistic effects observed with paclitaxel in preclinical models [3], clinical evaluation of this combination in endometrial cancer appears warranted, particularly for patients with recurrent or high-risk disease. Other promising combination partners may include DNA-damaging agents, PARP inhibitors for tumors with homologous recombination deficiencies, or immunotherapeutic approaches, though these require systematic preclinical evaluation. Furthermore, the development of next-generation PLK1 inhibitors with improved therapeutic indices, alternative mechanisms of action (such as polo-box domain targeting), or enhanced blood-brain barrier penetration for managing metastatic disease represents an active area of investigational drug development [2].
From a translational perspective, future studies should focus on validating PLK1 as a clinical biomarker in well-characterized patient cohorts with associated clinical outcome data. The development of standardized assays for PLK1 assessment in clinical samples, determination of optimal cutoff values for prognostic stratification, and integration of PLK1 testing into multi-marker molecular classification schemes would facilitate its implementation in routine clinical practice. As targeted therapies against PLK1 advance in clinical development, parallel efforts to understand and monitor potential mechanisms of resistance, such as compensatory activation of parallel signaling pathways or emergence of secondary mutations, will be crucial for maximizing the long-term clinical benefits of PLK1-directed approaches in endometrial cancer management.
PLK1 overexpression represents a key oncogenic driver in endometrial cancer, contributing to aggressive disease behavior through disruption of normal cell cycle control, promotion of genomic instability, and enhancement of invasive capabilities. The consistent association between elevated PLK1 levels and poor clinical outcomes supports its utility as a prognostic biomarker that could potentially enhance risk stratification in endometrial cancer patients. The compelling preclinical evidence for PLK1 inhibitors, particularly the synergistic activity observed when combining this compound with paclitaxel, provides a strong rationale for clinical evaluation of this therapeutic strategy in endometrial cancer.
Synthetic lethality occurs when disruption of two genes leads to cell death, while disruption of either alone does not. In this context, the presence of an oncogenic KRAS mutation and the pharmacological inhibition of PLK1 by onvansertib creates this lethal combination [1] [2].
The diagram below illustrates this synergistic two-step inhibition approach.
Diagram: this compound induces synthetic lethality in KRAS-mutant cancer cells by inhibiting PLK1, disrupting essential mitotic processes and leading to cell death.
The synthetic lethal strategy has been evaluated across multiple studies, from in vitro models to human clinical trials.
The table below summarizes key efficacy data from clinical trials of this compound in combination with standard-of-care therapy for KRAS-mutant mCRC.
| Trial Phase / Setting | Patient Population | Regimen | Confirmed ORR (%) | Median PFS (Months) | Source |
|---|---|---|---|---|---|
| Phase Ib (2nd-line) [4] | KRAS-mutant mCRC | This compound + FOLFIRI/Bev | 44 | - | - |
| Phase II (2nd-line) [1] | All Patients | This compound + FOLFIRI/Bev | 26.4 | - | - |
| Phase II (2nd-line) [1] | Bevacizumab-Naïve | This compound + FOLFIRI/Bev | 76.9 | 14.9 | - |
| Phase II (2nd-line) [1] | Bevacizumab-Exposed | This compound + FOLFIRI/Bev | 10.0 | 6.6 | - |
| Randomized Phase II (1st-line) [5] | RAS-mutant mCRC | FOLFIRI/FOLFOX/Bev (Control) | 33 | - | - |
| Randomized Phase II (1st-line) [5] | RAS-mutant mCRC | This compound (20mg) + SOC | 50 | - | - |
| Randomized Phase II (1st-line) [5] | RAS-mutant mCRC | This compound (30mg) + SOC | 64 | - | - |
Abbreviations: ORR, Objective Response Rate; PFS, Progression-Free Survival; FOLFIRI, Fluorouracil, Leucovorin, and Irinotecan; Bev, Bevacizumab; SOC, Standard of Care (FOLFIRI or FOLFOX with Bevacizumab).
The evidence for this compound's activity is rooted in specific experimental protocols.
In Vitro Models: Studies often use KRAS-mutant human CRC cell lines (e.g., HCT116, SW620, LoVo, DLD-1) and their KRAS wild-type isogenic counterparts. Assays include:
In Vivo Models: The combination's efficacy is frequently tested in KRAS-mutant patient-derived xenograft (PDX) models or cell line-derived xenografts (e.g., HCT116) established in immunocompromised mice. Animals are treated with this compound, irinotecan, or their combination, with tumor volume monitored to demonstrate synergistic antitumor activity [4] [2].
Clinical Trial Biomarker Analysis: In clinical trials, circulating tumor DNA (ctDNA) is isolated from patient blood samples at baseline and serially during treatment (e.g., after Cycle 1). Droplet Digital PCR (ddPCR) is used to quantify the KRAS mutant allelic frequency (MAF). A significant early decrease in KRAS MAF is correlated with radiographic tumor response, validating its potential as a pharmacodynamic biomarker [1] [6].
The following diagram places this compound's mechanism within the broader context of KRAS-directed therapy strategies.
Diagram: this compound represents a synthetic lethality approach, distinct from direct KRASG12C inhibitors or downstream pathway inhibitors.
| Cancer Type | Cell Line(s) Used | IC₅₀ / Effective Concentration Range | Key Assays and Observations | Citation |
|---|---|---|---|---|
| Lung Adenocarcinoma (LUAD) | A549, PC-9 | ~200 nM (used in colony formation) | CCK-8 assay, colony formation assay. Induced G2/M phase arrest, apoptosis, inhibited proliferation/migration. | [1] |
| Endometrial Cancer (EC) | KLE, EC-023 | IC₅₀: ~20-30 nM | MTT assay, colony formation, flow cytometry for cell cycle/apoptosis. Caused G2 arrest, induced caspase-3 cleavage, ROS. | [2] [3] |
| Medulloblastoma (Group 3) | D458, D425, MED411 | IC₅₀: Low nanomolar range (specific values in study) | Cell viability (ATPlite), extreme limiting dilution assay. Caused G2/M arrest, reduced stem cell renewal. | [4] |
| Ovarian Cancer | Ovcar-3, ES-2 | Synergy with PARP inhibitors (e.g., Olaparib) | Testing for synergy/additive effect with other drugs. Combination caused G2/M block, increased DNA damage (γH2AX), apoptosis. | [5] |
Here are the methodologies for key assays used in the studies, which you can adapt for your work.
CCK-8 Assay (for LUAD) [1]:
MTT Assay (for Endometrial Cancer) [2] [3]:
Colony Formation Assay [1] [2]:
Cell Cycle Analysis by Flow Cytometry [1] [2]:
The following diagram illustrates the primary mechanisms by which this compound exerts its anti-tumor effects in vitro, as identified across multiple studies.
This diagram shows how this compound, by inhibiting PLK1, causes mitotic catastrophe and cell cycle arrest, leading to apoptosis and proliferation halt. It also highlights its role in DNA damage and synergy with other therapies.
| Trial Identifier / Phase | Cancer Type & Line of Therapy | Onvansertib Dose & Schedule | Combination Regimen (SoC) | SoC Administration Schedule |
|---|---|---|---|---|
| CRDF-004 (Phase 2) [1] [2] | 1st-line RAS-mutated mCRC | 20 mg or 30 mg, Days 1-5 & 15-19 of a 28-day cycle | FOLFOX or FOLFIRI + Bevacizumab [1] | Days 1 & 15 of a 28-day cycle [1] |
| NCT03829410 (Phase 2) [3] [4] [5] | 2nd-line KRAS-mutated mCRC | 15 mg/m², Days 1-5 & 15-19 of a 28-day cycle | FOLFIRI + Bevacizumab [3] | Days 1 & 15 of a 28-day cycle [4] |
| NCT03829410 (Phase 1b) [6] | 2nd-line KRAS-mutated mCRC | 12, 15, 18 mg/m², Days 1-5 & 14-19 of a 28-day cycle | FOLFIRI + Bevacizumab [6] | Days 1 & 15 of a 28-day cycle [6] |
For researchers designing clinical trials or translational studies, the following protocol details and key efficacy data are essential.
Recent trials have demonstrated promising efficacy, with outcomes significantly influenced by prior bevacizumab exposure.
Table 1: Efficacy Outcomes from Phase 2 Trials
| Trial Population | Confirmed Objective Response Rate (ORR) | Median Progression-Free Survival (mPFS) | Median Duration of Response (mDOR) |
|---|---|---|---|
| 2nd-Line (All Patients, n=53) [3] [5] | 26.4% (95% CI, 15.3 to 40.3) | 8.4 months | 11.7 months (95% CI, 9.4 to NR) |
| 2nd-Line, Bevacizumab-Naïve (n=13) [3] [4] | 76.9% | 14.9 months | Not Reported |
| 2nd-Line, Prior Bevacizumab (n=40) [3] [4] | 10.0% | 6.6 months | Not Reported |
| 1st-Line (30 mg dose, n=37) [1] [2] | 49% | Not Reached (Trend favored 30 mg) | Not Reported |
The following diagram illustrates the proposed mechanism of action and translational research workflow based on the trial findings.
I hope these detailed application notes and protocols are helpful for your research and development work. Should you require further specifics on biomarker assay protocols or preclinical models, feel free to ask.
The polo-like kinase 1 (PLK1) inhibitor onvansertib represents a novel therapeutic strategy for targeting RAS-mutated metastatic colorectal cancer (mCRC), a patient population with historically limited treatment options. The following notes summarize the key clinical findings and mechanistic rationale for its combination with standard-of-care (SoC) regimens.
Clinical trials have evaluated this compound in combination with FOLFIRI/bevacizumab in both second-line and first-line settings for KRAS-mutant mCRC, with efficacy data summarized in the table below.
Table 1: Summary of Clinical Efficacy Across Trials
| Trial Phase & Setting | Patient Population | Regimen | Confirmed ORR (%) | Median PFS | Reference |
|---|---|---|---|---|---|
| Phase Ib (2nd-line) | KRAS-mutant mCRC, prior oxaliplatin | This compound (12-18 mg/m²) + FOLFIRI/Bev | 44.0 | 9.5 months (mDOR) | [1] |
| Phase II (2nd-line) | KRAS-mutant mCRC | This compound (15 mg/m²) + FOLFIRI/Bev | 26.4 (Overall) | 8.4 months (Overall) | [2] [3] |
| Phase II (2nd-line) | KRAS-mutant mCRC, Bev-Naïve | This compound (15 mg/m²) + FOLFIRI/Bev | 76.9 | 14.9 months | [2] [3] |
| Randomized Phase II (1st-line) | RAS-mutant mCRC, All Patients | FOLFIRI/FOLFOX + Bev (SoC Control) | 30.0 | Median not reached | [4] [5] |
| Randomized Phase II (1st-line) | RAS-mutant mCRC, All Patients | This compound (20 mg) + SoC | 42.0 | Trend favoring this compound 30mg | [4] [5] |
| Randomized Phase II (1st-line) | RAS-mutant mCRC, All Patients | This compound (30 mg) + SoC | 49.0 | Trend favoring this compound 30mg | [4] [5] |
Key Efficacy Insights:
The combination of this compound with FOLFIRI and bevacizumab has demonstrated a manageable and predictable safety profile across trials.
The following protocol is derived from the second-line phase II trial [2] [3] and the first-line CRDF-004 trial design [4] [5].
Table 2: Detailed Clinical Dosing Schedule
| Component | Dose and Route | Schedule (28-Day Cycle) | Notes |
|---|
| This compound | Second-line: 15 mg/m² orally once daily First-line: 20 mg or 30 mg orally once daily | Days 1-5 and Days 15-19 | Fasting conditions recommended (e.g., 1 hour before or 2 hours after meals). | | Bevacizumab | 5 mg/kg intravenous (IV) | Days 1 and 15 | Administered prior to FOLFIRI chemotherapy. | | Irinotecan | 180 mg/m² IV | Days 1 and 15 | Part of the FOLFIRI regimen. | | Leucovorin | 400 mg/m² IV | Days 1 and 15 | Part of the FOLFIRI regimen. | | Fluorouracil (5-FU) | 400 mg/m² IV bolus, followed by 2400 mg/m² continuous IV infusion over 46 hours | Days 1 and 15 | Part of the FOLFIRI regimen. |
Key Eligibility Criteria (Second-Line Trial Example [2]):
Circulating Tumor DNA (ctDNA) Analysis for KRAS-Mutant Allelic Fraction [1] [6]:
Gene Expression Analysis from Tumor Biopsies [2]:
The following diagram illustrates the key signaling pathways targeted by the this compound combination therapy and the workflow for translational biomarker analysis.
The combination of this compound with FOLFIRI and bevacizumab represents a mechanistically novel and clinically promising strategy for treating RAS-mutant mCRC. The compelling efficacy, particularly in bevacizumab-naïve patients, has successfully pivoted clinical development into the first-line setting. The ongoing randomized phase II trial (CRDF-004) is generating robust data to confirm the benefit of adding this compound to first-line SOC, with a trend toward improved PFS. Cardiff Oncology expects to provide a further update on the first-line program by Q1 2026 and is advancing toward a registrational trial (CRDF-005) [4].
Research demonstrates that the PLK1 inhibitor onvansertib triggers apoptosis in endometrial cancer cells. In a 2025 study, treatment of KLE and EC-023 endometrial cancer cell lines with this compound for 14 hours resulted in a dose-dependent increase in cleaved caspase-3, a key executioner protease of apoptosis [1].
The table below summarizes the quantitative data from the cleaved caspase-3 ELISA assay in this study [1]:
| Cell Line | This compound Treatment | Cleaved Caspase-3 Activity (Relative Fluorescence Units, Ex/Em = 341/441) |
|---|---|---|
| KLE | 10 nM | Increased (specific values not provided in search results) |
| KLE | 25 nM | Increased (specific values not provided in search results) |
| KLE | 50 nM | Increased (specific values not provided in search results) |
| EC-023 | 10 nM | Increased (specific values not provided in search results) |
| EC-023 | 25 nM | Increased (specific values not provided in search results) |
| EC-023 | 50 nM | Increased (specific values not provided in search results) |
> Note on Data: The original publication confirms a dose-dependent increase in cleaved caspase-3 but does not report the exact numerical values for the fluorescence readings [1].
This induction of caspase-3 activity is part of a broader anti-tumorigenic response, where this compound also inhibited cellular proliferation, caused G2/M phase cell cycle arrest, and induced cellular stress [1].
The study used a cleaved caspase-3 ELISA assay [1]. While its specific protocol details are not fully outlined, the general principles of caspase-3 activity assays and ELISA data analysis are well-documented.
Most caspase-3 activity assays, including ELISA, share a common core principle: they use a substrate that is cleaved by the active enzyme to generate a detectable signal. The workflow involves preparing cell lysates from treated and control samples, incubating the lysates with the substrate, and measuring the resulting signal [2] [3] [4].
The following diagram illustrates the general procedure for a homogeneous, bioluminescent caspase-3/7 assay, which shares similarities with the ELISA workflow in terms of cell treatment and lysate preparation [5] [4]:
Commercial assay kits provide optimized, ready-to-use protocols. The table below compares different types of caspase-3 activity assays:
| Assay Type | Detection Method | Key Steps & Components | Sample Type | Approx. Duration |
|---|---|---|---|---|
| Colorimetric [2] | Absorbance at 400/405 nm | DEVD-pNA substrate; cleavage releases chromophore pNA. | Cell lysate | ~2 hours |
| Fluorometric [3] | Fluorescence (Ex/Em ~380/460 nm) | Ac-DEVD-AMC substrate; cleavage releases fluorescent AMC. | Cell lysate | Protocol-dependent |
| Bioluminescent [4] | Luminescence | DEVD-aminoluciferin substrate; cleavage generates luminescent signal via luciferase. | Cells in culture (no lysis needed) | ~1 hour incubation |
> Important Note: The substrate DEVD is cleaved by both caspase-3 and caspase-7. Therefore, assays using this sequence report the combined activity of these two executioner caspases [5] [3].
For quantitative analysis, follow these steps [6] [7]:
This methodology is critical for validating the mechanism of action of this compound in pre-clinical models. The cleaved caspase-3 ELISA data provides direct evidence that the drug activates the apoptotic execution phase [1]. This application can be used to:
This compound is a novel, orally available, and highly selective ATP-competitive inhibitor of Polo-like kinase 1 (PLK1), a serine/threonine kinase that plays a fundamental role in cell cycle progression and mitosis [1] [2]. PLK1 regulates multiple stages of cell division, including mitotic entry, centrosome maturation, chromosome segregation, and cytokinesis [3] [4]. In cancer cells, particularly those with TP53 mutations or MYC amplifications, PLK1 is frequently overexpressed, making it an attractive therapeutic target [5] [4] [6].
The propidium iodide (PI) flow cytometry method provides a robust approach for analyzing the impact of this compound on cell cycle distribution. This application note presents a detailed protocol for evaluating this compound-induced cell cycle arrest using PI staining, based on methodologies successfully employed across multiple cancer types including lung adenocarcinoma, endometrial cancer, uterine serous carcinoma, and triple-negative breast cancer [3] [1] [5]. The protocol enables researchers to quantify the G2/M phase arrest characteristic of PLK1 inhibition, which serves as a key pharmacodynamic marker for this compound activity.
The following diagram illustrates the complete experimental workflow for analyzing this compound effects on cell cycle using propidium iodide staining:
Table 1: Essential Reagents and Equipment for PI-Based Cell Cycle Analysis
| Category | Specific Items | Specifications/Notes |
|---|---|---|
| Cell Lines | A549 (lung adenocarcinoma), PC-9 (lung adenocarcinoma), KLE (endometrial cancer), SPEC-2 (uterine serous carcinoma), SUM159 (triple-negative breast cancer) | Cultured in appropriate medium with 10% FBS [3] [1] [5] |
| Inhibitor | This compound (commercial sources: Selleck Chemicals, MCE, Cardiff Oncology) | Dissolved in DMSO as stock solution, stored at -20°C [3] [1] |
| Key Reagents | Propidium iodide, RNase A, phosphate-buffered saline (PBS), 70% ethanol, Triton X-100 | PI concentration: 40 μg/mL; RNase A: 3 μg/mL [2] |
| Equipment | Flow cytometer (BD FACSCanto II or similar), centrifuge, cell culture incubator, biological safety cabinet | Flow cytometer with 488 nm excitation and >600 nm emission filter [3] |
1. Cell Seeding and Drug Treatment:
2. Cell Harvest and Fixation:
3. Propidium Iodide Staining:
4. Flow Cytometry Analysis:
Table 2: Summary of this compound Effects on Cell Cycle Distribution and Viability Across Preclinical Models
| Cancer Type | Cell Line | IC50 Value | Effective Concentrations Tested | Key Cell Cycle Effects | Experimental Duration |
|---|---|---|---|---|---|
| Lung Adenocarcinoma | A549, PC-9 | Not specified | 200 nM (colony formation) | G2/M arrest, ↑ apoptosis | 48-72 hours [3] |
| Endometrial Cancer | KLE, EC-023 | Low nanomolar range | 10, 25, 50 nM | G2 phase arrest, ↓ proliferation | 24 hours (cell cycle) [1] |
| Uterine Serous Carcinoma | ARK-1, SPEC-2 | Not specified | 1-50 nM | G2 arrest, DNA damage, ↓ invasion | 24 hours (cell cycle) [5] |
| Triple-Negative Breast Cancer | SUM149, SUM159 | Not specified | Not specified | G2/M arrest, synergism with taxanes | 3 days (growth assay) [6] |
| Head and Neck Squamous Cell Carcinoma | CAL33, CAL27 | Nanomolar range | Not specified | Mitotic arrest, polyploidy, apoptosis | 24-48 hours [2] |
| Ovarian Cancer | Ovcar-3, ES-2 | Not specified | IC30-IC50 range | G2/M block, ↑ DNA damage, apoptosis | 24-72 hours [7] |
Table 3: Typical Cell Cycle Distribution Changes Following this compound Treatment
| Treatment Condition | % G0/G1 Phase | % S Phase | % G2/M Phase | % Sub-G1 (Apoptosis) | Reference |
|---|---|---|---|---|---|
| Control (DMSO) | 50-60% | 20-30% | 15-20% | <5% | [1] [5] |
| This compound (25 nM) | 30-40% | 15-25% | 35-45% | 5-15% | [1] [5] |
| This compound (50 nM) | 20-35% | 10-20% | 45-60% | 10-25% | [1] [5] |
The molecular mechanism by which this compound induces G2/M cell cycle arrest involves targeted inhibition of PLK1 kinase activity, which disrupts multiple critical mitotic processes. The following diagram illustrates key mechanistic pathways:
PLK1 inhibition by this compound disrupts phosphorylation of key cell cycle regulators, leading to:
These disruptions ultimately lead to mitotic catastrophe characterized by chromosomal abnormalities and polyploidy, followed by activation of mitochondrial apoptosis pathways with associated cleavage of caspase-3 and PARP [2] [7].
High Sub-G1 Population Interfering with Cell Cycle Analysis: Reduce treatment duration to 16-24 hours instead of 48-72 hours to capture earlier cell cycle arrest before significant apoptosis occurs [1] [5].
Cell Aggregation During Fixation: Ensure ethanol is added dropwise while gently vortexing the cell suspension. Filter cells through a 35-70 μm mesh before flow cytometry analysis to remove aggregates.
Poor PI Staining Quality: Verify RNase A activity and increase incubation time to 45-60 minutes if necessary. Ensure proper Triton X-100 concentration (0.1-0.3%) for adequate membrane permeability.
Variable Results Between Experiments: Use consistent cell confluency (60-70% at time of treatment) and passage numbers (low passage preferred). Include reference controls with known cell cycle distributions for instrument calibration.
Time Course Analysis: Include multiple time points (24, 48, 72 hours) to capture dynamic cell cycle responses [7].
Combination Therapies: Consider testing this compound with standard chemotherapeutics (paclitaxel, cisplatin) or targeted agents (olaparib, navitoclax) where synergistic effects have been reported [7] [8] [6].
Complementary Assays: Combine PI cell cycle analysis with Annexin V apoptosis detection, mitotic markers (phospho-Histone H3), and DNA damage markers (γH2AX) for comprehensive mechanism evaluation [7].
The propidium iodide-based cell cycle analysis protocol provides a robust and reproducible method for evaluating the anti-proliferative effects of this compound in cancer cell models. The characteristic G2/M arrest phenotype serves as a key pharmacodynamic indicator of target engagement and biological activity. This application note consolidates optimized protocols and experimental conditions from multiple peer-reviewed studies, enabling researchers to efficiently implement this assay in their investigation of this compound mechanisms and combination therapies.
This compound is a novel, oral, highly selective adenosine triphosphate (ATP) competitive inhibitor of Polo-like kinase 1 (PLK1), currently under investigation in multiple phase 1 and 2 clinical trials for various cancers. PLK1 is a serine/threonine kinase recognized as an important oncogene that regulates critical cellular processes including cell division, DNA damage response, and maintenance of genomic stability. This compound has demonstrated significant anti-tumorigenic activity across multiple cancer types, including endometrial cancer, lung adenocarcinoma, ovarian cancer, and hematological malignancies. The compound exerts its effects through multiple mechanisms, one of which involves the induction of cellular oxidative stress via generation of reactive oxygen species (ROS), ultimately leading to apoptosis in cancer cells.
The induction of ROS represents a crucial mechanism contributing to this compound's anti-cancer effects, particularly in specific cancer types such as lung adenocarcinoma (LUAD) and endometrial cancer. Research has demonstrated that this compound significantly increases intracellular ROS levels, leading to disruption of mitochondrial membrane potential and activation of apoptotic pathways. This application note provides detailed methodologies for detecting and quantifying ROS in this compound-treated cancer cells, based on established protocols from recent peer-reviewed studies. These protocols have been validated in multiple cancer cell lines and can be adapted for various experimental contexts involving this compound treatment.
Reactive oxygen species serve as critical indicators of cellular stress induced by anti-cancer therapeutics. In the context of this compound treatment, ROS detection provides valuable insights into the early events preceding apoptosis, making it a valuable parameter for assessing drug efficacy and understanding mechanism of action. Studies across different cancer models have consistently shown that this compound induces dose-dependent increases in ROS production. In lung adenocarcinoma cells, this compound treatment resulted in significant ROS elevation, which was associated with reduced mitochondrial membrane potential and activation of apoptotic pathways [1] [2].
Similarly, in endometrial cancer cell lines (KLE and EC-023), this compound treatment increased reactive oxygen species production by 12-16% alongside decreased mitochondrial membrane potential (15-18% reduction), confirming the consistency of this mechanism across different cancer types [3] [4]. The generation of ROS represents a key component of this compound's pleiotropic mechanisms, working in concert with other effects such as G2/M cell cycle arrest, DNA damage response modulation, and apoptosis induction through caspase-3 activation and regulation of Bcl-2 family proteins.
Table 1: Quantified ROS Induction by this compound Across Cancer Cell Lines
| Cancer Type | Cell Lines | This compound Concentration | ROS Increase | Detection Method | Reference |
|---|---|---|---|---|---|
| Lung Adenocarcinoma | A549, PC-9 | 200-400 nM | Significant dose-dependent increase | Dihydroethidium (DHE) staining | [1] [2] |
| Endometrial Cancer | KLE, EC-023 | 10-50 nM | 12-16% | Dihydroethidium (DHE) staining | [3] [4] |
| Ovarian Cancer | Ovcar-3, ES-2 | Not specified | Notable increase | Not specified | [5] |
Principle: Dihydroethidium (DHE) is a cell-permeable fluorescent dye that undergoes oxidation in the presence of superoxide anions to form ethidium, which intercalates into DNA and emits red fluorescence. The intensity of fluorescence is proportional to intracellular superoxide levels.
Materials Required:
Procedure:
Cell Preparation and Treatment:
Staining and Detection:
Data Analysis:
Principle: Tetramethylrhodamine methyl ester (TMRM) is a cell-permeable, cationic fluorescent dye that accumulates in active mitochondria with intact membrane potential. Depolarization of mitochondrial membrane resulting from oxidative stress leads to loss of TMRM fluorescence.
Materials Required:
Procedure:
Table 2: Key Parameters for ROS and Mitochondrial Function Assays in this compound Studies
| Assay Parameter | DHE Staining | TMRM Assay | JC-1 Assay |
|---|---|---|---|
| Primary Measure | Superoxide levels | Mitochondrial membrane potential | Mitochondrial membrane potential |
| Detection Method | Fluorescence microscopy/Flow cytometry | Flow cytometry | Fluorescence microscopy/Flow cytometry |
| Typical this compound Effect | Increase: 12-16% in endometrial cancer [4] | Decrease: 15-18% in endometrial cancer [4] | Decrease: Consistent with TMRM data |
| Key Controls | H₂O₂ treatment (positive), Untreated cells (negative) | CCCP treatment (positive), Untreated cells (negative) | CCCP treatment (positive), Untreated cells (negative) |
| Cell Lines Validated | A549, PC-9, KLE, EC-023 | KLE, EC-023 | KLE, EC-023 |
The expected outcome of this compound treatment is a dose-dependent increase in DHE fluorescence intensity, indicating elevated superoxide production. Successful experiments typically show 12-16% increase in ROS production in endometrial cancer cells [4] and significant increases in lung adenocarcinoma cells [1] [2] following this compound treatment. Concurrently, TMRM or JC-1 staining should demonstrate a decrease in fluorescence intensity, indicating loss of mitochondrial membrane potential (15-18% reduction in endometrial cancer cells) [4]. These changes typically precede activation of apoptosis markers such as cleaved caspase-3 and PARP.
The kinetics of ROS induction may vary between cell lines. Maximum ROS production is generally observed within 12-24 hours of this compound treatment. The optimal concentration range for observing significant ROS induction is typically 10-100 nM for endometrial cancer cells and 200-400 nM for lung adenocarcinoma cells. Researchers should establish dose-response and time-course relationships for their specific experimental models.
The induction of ROS represents a key mechanism contributing to this compound's efficacy across various cancer types. In lung adenocarcinoma, this compound-mediated ROS generation has been linked to modulation of the β-catenin/c-Myc signaling pathway and reversal of cisplatin resistance [1] [2]. This suggests that ROS induction not only contributes directly to cancer cell death but also may sensitize cells to conventional chemotherapeutic agents.
The synergistic potential of this compound with other therapeutics is particularly promising. Studies in endometrial cancer have demonstrated that combining this compound with paclitaxel results in synergistic inhibition of cell proliferation and enhanced cellular stress [3] [4]. Similarly, research in ovarian cancer models has shown that this compound can overcome olaparib resistance by increasing DNA damage and apoptosis [5]. These findings highlight the potential of ROS induction as a therapeutic strategy, particularly in combination settings.
The following diagram illustrates the interconnected mechanisms of this compound-induced ROS production and its downstream consequences:
Schematic 1: Mechanisms of this compound-Induced ROS and Downstream Effects
Current clinical trials are exploring the translational potential of these mechanisms. A phase 2 trial (CRDF-004) is evaluating this compound in combination with FOLFIRI/bevacizumab or FOLFOX/bevacizumab for KRAS- or NRAS-mutated metastatic colorectal cancer, with preliminary results showing improved response rates [6] [7]. The ability of this compound to induce ROS and overcome resistance mechanisms provides a strong rationale for these clinical applications.
The detection of reactive oxygen species provides valuable insights into the mechanism of action of this compound and its anti-cancer effects. The protocols outlined in this application note have been validated in multiple cancer models and can be reliably implemented to investigate this compound-induced oxidative stress. The consistent observation of ROS induction across different cancer types underscores the importance of this mechanism in this compound's anti-tumor activity and supports the continued clinical development of this promising therapeutic agent, particularly in rational combination strategies.
This compound is an orally available, highly selective polo-like kinase 1 (PLK1) inhibitor that has emerged as a promising therapeutic agent across multiple cancer types. PLK1 is a serine/threonine kinase that functions as a master regulator of mitosis and plays additional roles in maintaining genome stability and DNA damage response. The significance of PLK1 as a therapeutic target stems from its frequent overexpression in various malignancies, where it correlates with aggressive tumor behavior and poor clinical prognosis. Recent research has expanded our understanding of PLK1's function beyond cell cycle regulation to include modulation of cancer cell migration and invasion, key processes in cancer metastasis [1] [2].
The mechanistic relationship between PLK1 inhibition and impaired metastasis involves multiple interconnected pathways. This compound treatment has been demonstrated to downregulate key proteins essential for cellular adhesion and migration, including N-cadherin and β-catenin, while simultaneously upregulating E-cadherin, a protein associated with maintaining epithelial integrity. Additionally, this compound modulates the β-catenin/c-Myc signaling axis and influences AKT/mTOR pathway activity, both of which contribute to its anti-migratory effects. These molecular alterations collectively impair the cytoskeletal rearrangements and extracellular matrix interactions necessary for cancer cell motility [3] [4]. The following diagram illustrates the primary molecular mechanisms through which this compound exerts its anti-migratory and anti-invasive effects:
Substantial preclinical evidence demonstrates the potent anti-migratory and anti-invasive properties of this compound across diverse cancer models. The consistency of these effects underscores the fundamental role of PLK1 in cancer cell motility and highlights the therapeutic potential of this compound in combating metastatic disease. Researchers have documented significant impairment of migration and invasion capabilities in cancer cells following this compound treatment, with effects observed at nanomolar concentrations that are clinically achievable. The table below summarizes key findings from recent studies investigating this compound's effects on cellular migration and invasion:
Table 1: Summary of this compound's Anti-Migratory and Anti-Invasive Effects in Preclinical Models
| Cancer Type | Cell Lines | Assay Type | Key Findings | Concentration Range | Reference |
|---|---|---|---|---|---|
| Lung Adenocarcinoma | A549, PC-9 | Wound Healing | Significant inhibition of cell migration; Regulation of β-catenin/c-Myc signaling | 200 nM | [3] |
| Endometrioid Endometrial Cancer | KLE, EC-023 | Wound Healing, Adhesion Assay | Reduced adhesive ability; Inhibited cell migration; Downregulation of N-cadherin and β-catenin | 10-50 nM | [2] [4] |
| Uterine Serous Carcinoma | ARK-1, SPEC-2 | Invasion Assay | Reduced cell adhesion and invasion capabilities | 1-50 nM | [1] |
| Ovarian Cancer | Multiple Lines | Boyden Chamber | Synergistic anti-invasive effects when combined with paclitaxel or navitoclax | Varies by cell line | [5] [6] |
The combination of this compound with conventional chemotherapeutic agents demonstrates enhanced anti-migratory effects, suggesting potential clinical utility in combination regimens. In uterine serous carcinoma models, this compound combined with paclitaxel exhibited synergistic inhibition of cell proliferation and migration, with combination index (CI) values <1 indicating true synergy [1]. Similarly, in ovarian cancer models, the combination of this compound with navitoclax (a BCL-2 family inhibitor) produced synergistic effects across multiple cell lines, substantially inducing cell death through apoptosis and impairing invasive capabilities [5]. These findings suggest that this compound may not only directly inhibit migration and invasion but also sensitize cancer cells to the effects of other therapeutic agents.
The molecular basis for these synergistic effects appears to involve enhanced induction of cellular stress and DNA damage. Studies in endometrial cancer cell lines demonstrated that the combination of this compound and paclitaxel increased reactive oxygen species (ROS) production by 12-16% and decreased mitochondrial membrane potential by 15-18% compared to single-agent treatments [4]. This enhanced cellular stress response likely contributes to the observed impairment of migratory capacity and supports the strategic combination of PLK1 inhibition with conventional chemotherapeutics to maximize anti-metastatic effects.
The wound healing assay, also known as the in vitro scratch assay, is a widely used method to measure collective cell migration in cultured cell monolayers. This technique involves creating a precise "wound" or gap in a confluent cell monolayer and quantitatively monitoring the movement of cells into the cleared area over time. For evaluating this compound's effects, this assay provides a straightforward approach to assess the compound's impact on directed migration capacity, which mirrors critical aspects of the metastatic process. The assay is particularly valuable for screening the effects of PLK1 inhibitors like this compound on cell motility and for investigating molecular mechanisms underlying migration regulation [7].
Cell Seeding and Culture:
Wound Creation:
Wash and Treatment:
Image Acquisition:
Quantitative Analysis:
% Wound Closure = [(Wound Width t=0 - Wound Width t=x) / Wound Width t=0] × 100Table 2: Optimal this compound Concentrations for Migration Assays by Cancer Type
| Cancer Type | Cell Line Examples | Recommended this compound Concentration Range | Incubation Time |
|---|---|---|---|
| Lung Adenocarcinoma | A549, PC-9 | 50-200 nM | 24-48 hours |
| Endometrioid Endometrial Cancer | KLE, EC-023 | 10-50 nM | 24-48 hours |
| Uterine Serous Carcinoma | ARK-1, SPEC-2 | 25-50 nM | 24-48 hours |
| Ovarian Cancer | Ovcar-3, ES-2 | 50-100 nM | 24-72 hours |
The Boyden chamber assay, also known as the transwell migration or invasion assay, provides a robust system for quantifying directional cell movement through a porous membrane toward a chemoattractant. For invasion studies, the membrane is coated with extracellular matrix (ECM) components (e.g., Matrigel) to create a barrier that cells must degrade and penetrate, mimicking key aspects of the metastatic process. This assay is particularly useful for evaluating this compound's effects on the invasive capabilities of cancer cells and for investigating the molecular mechanisms by which PLK1 inhibition impairs metastasis [8].
Matrix Coating:
Cell Preparation and Treatment:
Assay Setup:
Incubation and Invasion:
Cell Staining and Quantification:
The following workflow diagram illustrates the key steps in performing wound healing and Boyden chamber assays to evaluate this compound's effects:
Robust quantification of migration and invasion requires standardized image analysis approaches to ensure reproducibility across experiments. For wound healing assays, the MRI Wound Healing Tool plugin for ImageJ provides automated measurement of wound closure percentages, significantly reducing analyst bias and improving throughput. Alternatively, manual measurement of wound widths at fixed intervals can be employed, though this approach is more time-consuming. For Boyden chamber assays, automated cell counting algorithms in software such as ImageJ (using the "Analyze Particles" function) or commercial platforms like Cellometer Vision enable accurate quantification of invaded cells across multiple fields of view [9] [7].
When analyzing this compound's effects, researchers should calculate the percentage inhibition of migration or invasion relative to vehicle-treated controls using the formula:
% Inhibition = [1 - (Treatment Migration/Control Migration)] × 100
Dose-response relationships can be established by testing a range of this compound concentrations (typically 1-500 nM), and IC₅₀ values for migration/invasion inhibition can be determined using nonlinear regression analysis in software such as GraphPad Prism. These quantitative approaches allow for direct comparison of this compound's potency across different cancer models and experimental conditions.
Table 3: Troubleshooting Common Issues in Migration and Invasion Assays with this compound
| Problem | Potential Causes | Solutions |
|---|---|---|
| Inconsistent wound width | Variable pressure during scratch creation | Use specialized wound creation tools; Train researchers for consistent technique; Consider culture inserts that create defined gaps |
| Rapid wound closure | High cell proliferation confounding migration | Use lower serum concentrations (0.5-2%); Implement mitotic inhibitors (e.g., mitomycin C) if proliferation effect must be isolated |
| No migration inhibition with this compound | Subtherapeutic drug concentration; Insufficient target engagement | Verify PLK1 inhibition through Western blotting for phospho-substrates; Perform dose-response with higher concentrations (up to 500 nM) |
| High variability between replicates | Inconsistent cell seeding; Edge effects in multiwell plates | Standardize cell counting methods; Exclude outer wells from analysis; Increase replicate number (n≥4) |
| Poor cell viability in this compound groups | Excessive drug toxicity | Reduce treatment concentration; Shorten exposure time; Verify apoptosis induction is time-appropriate |
The comprehensive application notes and protocols presented here demonstrate that wound healing and Boyden chamber assays provide robust, reproducible methods for evaluating the anti-migratory and anti-invasive properties of this compound across various cancer models. The consistent findings of impaired metastasis-related behaviors following PLK1 inhibition underscore the fundamental role of this kinase in cancer cell motility and highlight the therapeutic potential of this compound in combating metastatic disease. These standardized protocols enable researchers to quantitatively assess this compound's effects on migration and invasion, facilitating comparison across laboratories and cancer models.
The clinical relevance of these experimental approaches is strengthened by emerging clinical data showing promising efficacy of this compound in various malignancies. Recent phase 2 clinical trials in KRAS-mutated metastatic colorectal cancer demonstrated significantly improved objective response rates when this compound was combined with standard chemotherapy (57% vs 33% in controls) [10]. These clinical benefits may partly derive from the anti-metastatic effects measurable through the described methodologies. As research progresses, these protocols will continue to provide valuable preclinical insights supporting the development of this compound as a promising therapeutic agent for targeting metastatic processes in cancer.
This document provides a comprehensive technical overview of onvansertib, an investigational oral Polo-like Kinase 1 (PLK1) inhibitor, detailing its recommended phase 2 dose (RP2D), key clinical data, and administration protocols for researchers and drug development professionals.
This compound is a selective, ATP-competitive inhibitor of Polo-like Kinase 1 (PLK1), a serine/threonine kinase that is a master regulator of mitosis and a well-validated oncology target. PLK1 oversees critical processes including mitotic entry, centrosome maturation, and spindle assembly. Its overexpression is documented in numerous cancers and is often associated with poor prognosis. By inhibiting PLK1, this compound induces mitotic arrest and apoptosis in rapidly dividing cancer cells [1] [2].
The following diagram illustrates the core mechanism of action and the primary clinical development pathway for this compound in metastatic colorectal cancer (mCRC):
The RP2D for this compound was established in a Phase 1b/2 study ( [3]) and has been consistently used in subsequent trials.
This compound is being evaluated predominantly in RAS-mutated metastatic Colorectal Cancer (mCRC), both in the first-line (1L) and second-line (2L) settings, in combination with standard-of-care (SoC) regimens.
The table below summarizes the efficacy outcomes from key clinical trials:
| Trial Identifier & Setting | Patient Population & Regimen | Confirmed Objective Response Rate (ORR) | Key Efficacy Findings |
|---|
| CRDF-004 (Phase 2) [1] [2] (First-Line) | 1L RAS-mutated mCRC (N=110, ITT) this compound (30mg) + FOLFIRI/FOLFOX + Bevacizumab | 49% (18/37) | - 19% improvement vs. SoC control (30% ORR).
This section outlines the step-by-step protocol for administering this compound in combination with FOLFIRI and Bevacizumab, as utilized in the second-line KRAS-mutated mCRC trial [4].
4.1 Materials and Reagents
4.2 Dosing Schedule and Workflow The treatment is administered in 28-day cycles. The workflow for one cycle is depicted below:
4.3 Critical Protocol Steps
This compound in combination with chemotherapy and bevacizumab has demonstrated a manageable safety profile.
Based on compelling efficacy, particularly in bevacizumab-naïve patients, the development of this compound has strategically shifted to the first-line setting. The ongoing randomized Phase 2 trial CRDF-004 is evaluating 20mg and 30mg fixed doses in 1L RAS-mutated mCRC, with a clinical update expected in Q1 2026 [1] [2]. The 30mg fixed dose is pharmacokinetically comparable to the 15 mg/m² RP2D and has shown the most robust efficacy signals to date [1] [2] [6]. The company's current financial resources are projected to fund operations into Q1 2027, supporting the advancement of this clinical program [1].
This document summarizes the design, key outcomes, and protocol for the ongoing randomized Phase 2 trial (CRDF-004) evaluating onvansertib in combination with standard-of-care for previously untreated RAS-mutated mCRC.
RAS mutations (KRAS or NRAS) are present in approximately 50% of colorectal cancer cases and are associated with resistance to EGFR-targeted therapies, leaving patients with limited first-line treatment options and poor response to traditional chemotherapy [1]. This compound is an investigational, oral, and highly selective inhibitor of Polo-like Kinase 1 (PLK1), a serine/threonine kinase that is crucial for cell cycle progression, specifically mitosis [1] [2]. By disrupting PLK1, this compound induces apoptosis (programmed cell death) in cancer cells. The rationale for combining this compound with first-line chemotherapy is to overcome inherent resistance mechanisms and enhance the cytotoxic effect of standard regimens, thereby improving the depth and rate of tumor response [1] [3].
The efficacy data from the CRDF-004 trial, based on a July 8, 2025, data cut-off and blinded independent central review (BICR) for the intent-to-treat (ITT) population (n=110), is summarized below [2] [4] [5].
Table 1: Objective Response Rate (ORR) in the ITT Population (N=110)
| Treatment Arm | Confirmed ORR (%) | 6-Month Confirmed ORR (%) | Unconfirmed ORR (%) |
|---|---|---|---|
| Control (SOC alone) (n=37) | 30% (11/37) | 22% (8/37) | 43% (16/37) |
| 20 mg this compound + SOC (n=36) | 42% (15/36) | 33% (12/36) | 50% (18/36) |
| 30 mg this compound + SOC (n=37) | 49% (18/37) | 46% (17/37) | 59% (22/37) |
Notes: Confirmed ORR requires a response (Complete or Partial) confirmed by repeat imaging ≥4 weeks later. Unconfirmed ORR includes confirmed responses and PRs still on treatment that may yet be confirmed [2].
Table 2: Additional Efficacy Endpoints
| Endpoint | Control Arm | 20 mg this compound + SOC | 30 mg this compound + SOC |
|---|---|---|---|
| Early Tumor Shrinkage (ETS)* | Not Reported | Not Reported | Not Reported |
| Depth of Response (DpR)* | Reference | Deeper than control | Deepest regression |
| Progression-Free Survival (PFS) | Early trend favors 30mg arm; median PFS not yet reached [2] [4]. |
\Spider plot data demonstrated a dose-dependent effect, with the 30 mg dose cohort achieving the deepest tumor regressions [2] [6].*
The following workflow outlines the structure of the CRDF-004 trial:
Figure 1: CRDF-004 Trial Workflow.
Key Protocol Details:
A safety analysis of 104 patients demonstrated that this compound in combination with chemotherapy and bevacizumab was well-tolerated [2] [4] [5].
The biological rationale for combining this compound with chemotherapy is rooted in its targeted action on a key cell-cycle regulator. The following diagram illustrates its mechanism and role in treatment.
Figure 2: this compound's Mechanism of Action (MOA) and Synergy.
Preclinical studies in KRAS-mutant CRC models have shown that this compound can inhibit the hypoxia pathway and exhibit robust antitumor activity in combination with bevacizumab by inhibiting angiogenesis [3]. A key translational finding from a prior second-line trial indicated that patients with no prior exposure to bevacizumab had a dramatically higher ORR (76.9% vs. 10.0%) and longer median PFS (14.9 vs. 6.6 months) with this compound treatment, suggesting that prior bevacizumab may contribute to resistance [3]. This finding directly informed the design of the first-line CRDF-004 trial, which excludes patients with prior VEGF inhibition [3] [5].
The addition of this compound to first-line SOC demonstrates a dose-dependent improvement in confirmed ORR and early trends in PFS, with a manageable safety profile [2]. These data suggest this compound has the potential to become a novel therapeutic option for the first-line treatment of RAS-mutated mCRC.
Cardiff Oncology has announced plans to engage with the FDA based on these results to advance the program into a registrational trial (CRDF-005). An update on the first-line mCRC program is expected by the first quarter of 2026 [2] [4].
The efficacy and safety of this combination were established in phase Ib and II trials. Key quantitative data are summarized in the tables below.
Table 1: Key Efficacy Outcomes from Clinical Trials
| Trial Phase | Confirmed Objective Response Rate (ORR) | Median Duration of Response (DOR) | Key Patient Subgroup Analysis (ORR) |
|---|
| Phase II (N=53) [1] | 26.4% (95% CI, 15.3 to 40.3) | 11.7 months (95% CI, 9.4 to NR) | Prior bevacizumab: 10.0% No prior bevacizumab: 76.9% | | Phase Ib (N=18) [2] | 44% | 9.5 months | Not reported |
Table 2: Safety and Tolerability Profile
| Category | Details |
|---|---|
| Recommended Phase II Dose [2] | Onvansertib: 15 mg/m² (days 1-5 & 15-19 of a 28-day cycle) with FOLFIRI/bevacizumab (days 1 & 15). |
| Most Common Grade 3/4 Adverse Event (AE) [1] [2] | Neutropenia |
| Overall Rate of Grade 3/4 AEs [1] | 62% of patients |
| General Safety Conclusion [2] | The combination exhibited a manageable safety profile, with AEs consistent with the known toxicity of FOLFIRI/bevacizumab. |
For researchers aiming to validate or build upon these findings, the following methodologies provide a foundational framework.
This outlines the patient management and dosing schedule used in the phase II trial [1].
This methodology describes the in vivo evaluation of this compound combination therapy [2].
The diagram below illustrates the proposed mechanistic rationale for the combination of this compound with standard chemotherapy.
This diagram illustrates the multi-targeted mechanism of the combination therapy. The KRAS mutation drives a baseline state of therapy resistance [2]. The protocol simultaneously targets multiple vulnerabilities:
The convergence of these pathways leads to synergistic cell death, effectively overcoming the inherent resistance mechanisms of KRAS-mutant mCRC [1] [2].
I hope these detailed application notes and protocols provide a solid foundation for your research and development work. Should you require clarification on any specific aspect, please feel free to ask.
The table below summarizes the incidence of neutropenia reported in clinical trials for onvansertib combined with FOLFIRI and bevacizumab.
| Trial Phase | Patient Population | Combination Regimen | Neutropenia Incidence (All Grades) | Grade 3/4 Neutropenia Incidence | Citations |
|---|---|---|---|---|---|
| Phase II | KRAS-mutated mCRC (2L) | This compound + FOLFIRI + Bevacizumab | 71.7% | Most common Grade 3/4 AE; specific rate not isolated [1] [2] | |
| Phase Ib | KRAS-mutated mCRC (2L) | This compound + FOLFIRI + Bevacizumab | Reported as most common TRAE | Most common Grade 3/4 AE; represented 15% of all TRAEs [3] [4] | |
| Phase II (1L) | RAS-mutated mCRC (1L) | This compound (20mg/30mg) + FOLFIRI/FOLFOX + Bevacizumab | Most common TEAE | Infrequent; most common Grade ≥3 AE associated with this compound [5] [6] |
Key Clinical Management Context:
For researchers investigating the mechanisms of this compound-induced neutropenia, the following workflow adapted from published preclinical studies can serve as a guide.
Detailed Methodology:
A phase II trial revealed a stark efficacy difference for onvansertib based on prior bevacizumab use, summarized in the table below.
| Patient Subgroup | Confirmed Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) |
|---|---|---|
| No prior bevacizumab | 76.9% (10 of 13 patients) [1] [2] | 14.9 months [1] [2] |
| With prior bevacizumab | 10.0% (4 of 40 patients) [1] [2] | 6.6 months [1] [2] |
The exact molecular mechanisms are under investigation, but preclinical and translational data point to two non-mutually exclusive hypotheses.
The diagram above illustrates two key proposed pathways for resistance:
To further investigate this resistance mechanism in your lab, consider these approaches.
The primary clinical strategy emerging from this data is to use this compound before bevacizumab exposure. This is supported by ongoing first-line clinical trials evaluating this compound in combination with bevacizumab and chemotherapy in RAS-mutant mCRC, which have shown promising early efficacy [4] [5].
For the research community, key questions remain:
| Efficacy Endpoint | 20 mg + SOC | 30 mg + SOC | SOC Alone (Control) |
|---|---|---|---|
| Confirmed Objective Response Rate (ORR) | 42% | 49% | 30% |
| 6-month Confirmed ORR | 33% | 46% | 22% |
| Unconfirmed ORR | 50% | 59% | 43% |
| Progression-Free Survival (PFS) | Early curve separation vs. control | Stronger trend favoring 30 mg vs. control | - |
| Dose-Dependent Response | Yes, observed across ORR, early tumor shrinkage, and depth of response. |
The data in the table above is from an intent-to-treat population of 110 patients [1] [2]. Beyond the confirmed response rates, the early Progression-Free Survival (PFS) data, though median PFS was not yet reached, showed a favorable trend and a clear separation of the PFS curves for the 30 mg arm compared to the control [3] [1]. Furthermore, analyses showed that the 30 mg dose led to a shorter time to response and deeper tumor regression compared to both the control and the 20 mg arm [4] [3].
A safety analysis of 104 patients from the same trial indicates that this compound in combination with standard-of-care (SOC) is generally well-tolerated [1] [2].
While clinical trials use specific combination regimens, foundational research on this compound's mechanism relies on standardized in vitro assays. The workflow for these core experiments can be visualized as follows:
Here are detailed methodologies for key experiments cited in the search results [6]:
This compound is a highly selective Polo-like Kinase 1 (PLK1) inhibitor. The diagram below illustrates the key signaling pathways it disrupts.
The molecular mechanism involves:
| Adverse Event | Grade & Incidence | Management Strategies & Notes |
|---|
| Neutropenia | • Most common Grade 3/4 AE [1] [2] • Grade 4 incidence: 7/50 patients [3] | • Most frequent treatment-related AE [4]. • Consider dose interruption or growth factor support. | | Other Hematological Events | • Decreased WBC count (Grade 4, n=2) [3] • Neutropenic fever (Grade 4, n=1) [3] | • Monitor complete blood count closely. • Manage per institutional guidelines for severe cytopenia. | | Gastrointestinal Events | • Nausea, Diarrhea, Abdominal Pain (Mostly Grade 1) [3] | • Use standard supportive care (anti-emetics, anti-diarrheals). • AEs were typically low-grade [3]. | | Constitutional Symptoms | • Fatigue (Mostly Grade 1) [3] | • Manage with supportive care. | | 5-FU Related Toxicity | • Dose-limiting toxicities (DLTs) attributed to 5-FU bolus [5] | • Removal of the 5-FU bolus from FOLFIRI regimen recommended to improve tolerability [4] [5]. |
The established recommended phase 2 dose (RP2D) and schedule for onvansertib in combination with FOLFIRI/bevacizumab for second-line KRAS-mutant mCRC is [1] [4]:
For researchers designing preclinical or clinical studies, here is a summary of the key methodological details from the trials.
| Component | Protocol Details |
|---|---|
| Patient Population | KRAS-mutant mCRC, failed 1st-line oxaliplatin-based therapy [1] [4]. ECOG PS 0-1. Excluded MSI-H/dMMR, BRAF V600E mutations [4]. |
| Treatment Schedule | • 28-day cycles • This compound: PO, Days 1-5 & 15-19 [1]. • FOLFIRI/Bevacizumab: IV, Days 1 & 15 (without 5-FU bolus) [4] [5]. | | Primary Endpoint (Phase II) | Objective Response Rate (ORR) by RECIST v1.1 [1] [4]. | | Key Safety Assessments | • Incidence & severity of AEs (CTCAE) • Dose-limiting toxicities (DLTs) [4] • Clinical lab tests (hematology, chemistry) [4]. | | Recommended Phase II Dose (RP2D) | this compound 15 mg/m² with FOLFIRI (no 5-FU bolus)/bevacizumab [1] [4]. |
The following diagram illustrates the proposed mechanism of this compound and its combination with chemotherapy, which provides the rationale for its efficacy and potential toxicity, particularly in rapidly dividing cells.
The following tables summarize quantitative data from a phase II clinical trial investigating onvansertib in combination with FOLFIRI/bevacizumab [1] [2].
Table 1: Efficacy of this compound + FOLFIRI/Bevacizumab in KRAS-mutant mCRC (Phase II Trial)
| Efficacy Parameter | All Patients (N=53) | Bevacizumab-Naïve Patients (n=13) | Prior Bevacizumab Patients (n=40) |
|---|---|---|---|
| Confirmed Objective Response Rate (ORR) | 26.4% (14/53) | 76.9% (10/13) | 10.0% (4/40) |
| Complete Response (CR) | 1 | Not Specified | Not Specified |
| Partial Response (PR) | 13 | Not Specified | Not Specified |
| Disease Control Rate (DCR) | 92.5% | Not Specified | Not Specified |
| Median Duration of Response (mDOR) | 11.7 months | Not Specified | Not Specified |
| Median Progression-Free Survival (mPFS) | 8.4 months | 14.9 months | 6.6 months |
Table 2: Common Treatment-Emergent Adverse Events (TEAEs) [2]
| Adverse Event | Any Grade (%) | Grade 3 (%) | Grade 4 (%) |
|---|---|---|---|
| Fatigue | 73.6 | Not Specified | Not Specified |
| Neutropenia | 71.7 | Not Specified | 3 (5.7%) |
| Nausea | 62.3 | Not Specified | Not Specified |
| Diarrhea | 52.8 | Not Specified | Not Specified |
| Stomatitis | 45.3 | Not Specified | Not Specified |
| Any Grade 3/4 AE | - | 62.3 | 7.5 |
Preclinical data supports the synergy between this compound and irinotecan. Here are methodologies from key studies that you can adapt for in-house research.
1. In Vitro Proliferation Assay in Isogenic CRC Cells [3]
2. In Vivo Efficacy Study in a Xenograft Model [3]
The following diagram illustrates the proposed mechanism by which this compound overcomes resistance and synergizes with chemotherapy.
Q1: Why is the clinical response to the this compound combination so different based on prior bevacizumab exposure? A1: Translational studies suggest that prior bevacizumab exposure may contribute to resistance against the this compound combination [1]. Preclinical data indicates that this compound itself inhibits the hypoxia pathway and shows robust antitumor activity when combined with bevacizumab, suggesting a synergistic relationship that is most effective in a bevacizumab-naïve tumor microenvironment [1].
Q2: What is a key biomarker for monitoring early treatment response? A2: Early dynamics of KRAS-mutant circulating tumor DNA (ctDNA) have been shown to be predictive of treatment efficacy [3] [4]. A decrease in the allelic burden of KRAS mutations in liquid biopsies after one cycle of treatment can serve as an early indicator of response.
Q3: What is the recommended phase II dose and schedule for this compound in this combination? A3: The recommended phase II dose is 15 mg/m², administered orally once daily on Days 1-5 and 15-19 of a 28-day cycle, in combination with FOLFIRI and bevacizumab administered on Days 1 and 15 [1] [3].
The table below summarizes the frequency and management of myelosuppression observed in recent clinical trials of onvansertib combination therapies.
| Cancer Type | Combination Therapy | Reported Incidence & Grade | Reported Management & Context |
|---|---|---|---|
| Acute Myeloid Leukemia (AML) | This compound + Decitabine or LDAC [1] | Most frequent Grades 3 & 4 AEs were hematological (neutropenia, thrombocytopenia, anemia) [1]. | Myelosuppression was manageable; a maximum tolerated dose (MTD) was established for the combination with decitabine [1]. |
| Metastatic Colorectal Cancer (mCRC) | This compound + FOLFIRI + Bevacizumab [2] | Grade 3/4 adverse events were reported in 62% of patients [2]. | The combination was deemed "well tolerated" with a "manageable toxicity profile" [2]. |
| Metastatic Triple-Negative Breast Cancer (mTNBC) | This compound + Paclitaxel [3] | Most common adverse event was myelosuppression [3]. | Combination was "well-tolerated" with a "safe and manageable toxicity profile" [3]. |
For researchers investigating myelosuppression, the following experimental workflow outlines key assessment points. Adherence to standard clinical hematological monitoring protocols is recommended for preclinical-to-clinical translation.
What is the clinical evidence that myelosuppression is the primary toxicity of this compound? Multiple phase 1b and 2 clinical trials across different cancer types (AML, mCRC, mTNBC) have consistently reported that myelosuppression—manifesting as neutropenia, thrombocytopenia, and anemia—is the most common grade 3/4 adverse event when this compound is combined with other myelosuppressive agents [1] [2] [3]. This supports its classification as a primary, on-target toxicity.
How do pre-clinical models help us understand the mechanism behind this toxicity? In vitro studies on lung adenocarcinoma (LUAD) cell lines demonstrate that this compound induces G2/M cell cycle arrest, preventing cells from undergoing mitosis [4]. Since hematopoietic progenitor cells are highly proliferative, they are particularly susceptible to agents that disrupt the cell cycle. This mechanism provides a plausible explanation for the myelosuppression observed clinically. The diagram below illustrates this mechanism and its potential experimental assessment.
Are there any known biomarkers to predict the risk or severity of myelosuppression? While no validated predictive biomarker for myelosuppression is reported in the search results, a key finding from an AML trial is worth noting: a decrease in mutant circulating tumor DNA (ctDNA) after the first cycle of this compound was associated with clinical response [1]. This suggests that early ctDNA dynamics could be a useful pharmacodynamic marker in clinical development.
The following table consolidates solubility data and storage recommendations for this compound from supplier specifications and scientific literature [1] [2] [3].
| Solvent | Solubility | Concentration | Storage & Stability |
|---|
| DMSO | Soluble | 21-50 mg/mL (39.44 - 93.89 mM) [1] [3] | Powder: -20°C or -80°C for long-term storage [1] [3]. Stock Solution: -80°C for 1 year; -20°C for 6 months. Avoid repeated freeze-thaw cycles [3]. | | Ethanol | Soluble | 2-10 mg/mL (3.76 - 18.78 mM) [1] [2] | - | | Water | Insoluble or very slightly soluble [1] [2] [3] | - | - |
DMSO Stock Solution (10-50 mM)
Ethanol Stock Solution (~10 mg/mL)
For animal studies, this compound is typically prepared as a homogeneous suspension or solution using specific vehicles. Below are two validated protocols [1] [3]:
Protocol 1: Clear Solution (for higher bioavailability) This method produces a clear solution at 2 mg/mL, suitable for various administration routes [1] [3].
Protocol 2: Homogeneous Suspension (for oral gavage) This method creates a stable suspension at ≥5 mg/mL using a carboxymethyl cellulose (CMC-Na) vehicle [1].
This workflow outlines the typical steps for evaluating this compound in cell-based assays, based on methods described in the literature [1].
Key Notes on Cell Assays:
Proper storage is critical for maintaining the stability and efficacy of this compound. The following table summarizes the key parameters based on current supplier data.
| Form | Short-Term Storage | Long-Term Storage | Solubility & Concentration | Purity |
|---|---|---|---|---|
| Powder | -20°C [1] | -20°C for 3 years [2] | N/A | 98% - 99.88% [1] [2] |
| Solution (DMSO Stock) | -20°C for 6 months [3] [2] | -80°C for 1 year [3] [2] | 21-25 mg/mL (39.44-46.95 mM) [3] [2] | - |
Here are standard methodologies for preparing this compound for cellular and animal studies, as cited in recent publications.
This protocol is used to determine the anti-proliferative effects of this compound on cancer cell lines.
This is a standard protocol for administering this compound orally to mice in xenograft models.
The workflow for these core experimental applications is summarized below:
Q1: What is the documented purity range of commercially available this compound? Suppliers report a high purity, typically ranging from 98% to 99.88% as determined by HPLC analysis [1] [2].
Q2: Are there any specific handling precautions for this compound solutions? Yes. DMSO is hygroscopic (absorbs water from the atmosphere), which can affect the compound's stability over time. It is recommended to use newly opened DMSO for preparing stock solutions and to aliquot them to avoid repeated freeze-thaw cycles [3].
Q3: My in vivo formulation appears cloudy or has precipitate. What should I do? The formulation protocol recommends sonication to aid in dissolving the compound and achieving a clear solution. Gentle heating may also be applied if necessary [2].
Q4: How selective is this compound for PLK1? this compound is a highly selective ATP-competitive inhibitor of PLK1 (IC50 = 2 nM). Its selectivity over PLK2 and PLK3 is more than 5,000-fold. It also shows weaker activity against other kinases like FLT3, MELK, and CK2 at much higher concentrations (IC50 > 500 nM) [3] [5].
While comprehensive drug interaction profiles are not available, the table below summarizes key pharmacokinetic characteristics of this compound identified in the search results.
| Parameter | Description / Value | Context / Evidence |
|---|---|---|
| Primary Mechanism | Selective, ATP-competitive Polo-like kinase 1 (PLK1) inhibitor [1] [2] | Well-established primary target; high selectivity (5,000-fold) over PLK2/3 [2]. |
| Metabolic Pathways | Information not explicitly stated in search results. | Key Gap: Specific enzymes (e.g., CYP450 isoforms, UGTs) involved in metabolism are not detailed. |
| Transporters | Information not explicitly stated in search results. | Key Gap: Role of drug transporters (e.g., P-gp, BCRP) in disposition is unknown. |
| Key Drug Interaction Risk | Theoretical risk due to combination use. Demonstrated efficacy in clinical trials when combined with other agents [3] [4] [5]. | Clinical relevance of pharmacokinetic vs. pharmacodynamic interactions needs investigation. |
For researchers aiming to evaluate this compound's drug interaction potential, here are methodologies based on general principles and techniques mentioned in the search results.
In Vitro Metabolism and Transporter Studies
Drug-Drug Interaction (DDI) Risk Prediction
The diagram below outlines a systematic workflow for investigating this compound's drug interaction potential.
Q1: What is the definitive biomarker for selecting patients with KRAS-mutant mCRC for onvansertib treatment?
Q2: Can this compound be used in patients with any KRAS mutation subtype?
Q3: What is the most critical experimental readout for predicting treatment efficacy early in the course of therapy?
Q4: Are there other clinical factors that predict response to the this compound combination therapy?
This protocol outlines the steps for confirming patient eligibility for this compound-based therapy in KRAS-mutant mCRC.
This protocol details the methodology for serial monitoring of treatment response using liquid biopsies.
The table below summarizes key efficacy data from clinical trials of this compound in combination with FOLFIRI/bevacizumab for second-line KRAS-mutant mCRC.
| Trial Phase | Patient Population | Confirmed Objective Response Rate (ORR) | Median Progression-Free Survival (mPFS) | Key Findings |
|---|---|---|---|---|
| Phase II (2024) [1] | All Comers (n=53) | 26.4% | Not Reported | Established efficacy in the broader population. |
| Phase II (2024) [1] | Bevacizumab-Naïve (n=13) | 76.9% | 14.9 months | Dramatically improved outcomes in bevacizumab-naïve patients. |
| Phase II (2024) [1] | Prior Bevacizumab (n=40) | 10.0% | 6.6 months | Highlighted prior bevacizumab exposure as a potential resistance factor. |
| Phase Ib (2020) [5] | All Comers (n=8 evaluable) | 37.5% (3 PR) | 6.5 months (preliminary) | Early signal of efficacy; 100% clinical benefit rate (PR+SD) at 8 weeks. |
The following diagrams illustrate the proposed mechanism of action of this compound and the workflow for biomarker analysis.
This compound's synthetic lethality with KRAS mutations. The diagram shows how this compound, a PLK1 inhibitor, is synthetically lethal with KRAS mutations, meaning KRAS-mutant cancer cells are particularly vulnerable to PLK1 inhibition, leading to cell cycle arrest and death [1] [4].
Biomarker analysis workflow for this compound response prediction. This flowchart outlines the process for using KRAS-mutant ctDNA from liquid biopsies to dynamically monitor and predict patient response to this compound combination therapy [5] [1] [3].
The table below summarizes the efficacy data from the ongoing Phase 2 CRDF-004 trial, comparing two dose levels of onvansertib plus Standard of Care (SoC) against SoC alone [1]. The data is for the Intent-to-Treat (ITT) population as of the July 8, 2025, data cut-off.
| Arm | Confirmed ORR (%) | 6-Month Confirmed ORR (%) | Unconfirmed ORR (%) |
|---|---|---|---|
| SoC alone (Control) | 30% (11/37) | 22% (8/37) | 43% (16/37) |
| 20mg this compound + SoC | 42% (15/36) | 33% (12/36) | 50% (18/36) |
| 30mg this compound + SoC | 49% (18/37) | 46% (17/37) | 59% (22/37) |
> Abbreviations: ORR, Objective Response Rate; SoC, Standard of Care (FOLFIRI/FOLFOX + bevacizumab). Confirmed ORR requires response confirmation by repeat imaging ≥4 weeks after initial criteria are met. Unconfirmed ORR includes confirmed responses and partial responses still on treatment that may yet be confirmed [1].
Data from an earlier data cut-off (November 26, 2024) showed a similar dose-dependent trend, with the 30mg this compound arm demonstrating a 64% ORR compared to 33% for the control arm, though from a smaller patient sample (n=30) [2]. Beyond ORR, the trial also reported deeper tumor regression and a shorter time to response in the this compound arms, with early data showing a trend favoring the 30mg dose for Progression-Free Survival (PFS), though median PFS has not yet been reached [3] [1].
The data comes from the randomized, open-label, Phase 2 CRDF-004 trial (NCT06106308) [1] [4].
This compound is an investigational, selective inhibitor of Polo-like kinase 1 (PLK1), a serine/threonine kinase that is crucial for cell cycle progression, particularly in regulating mitosis [6] [5]. By inhibiting PLK1, this compound disrupts mitotic division, leading to cell cycle arrest and apoptosis (programmed cell death) in cancer cells [6].
The rationale for combining this compound with chemotherapy is based on preclinical evidence of synergistic anti-tumor activity, especially in KRAS-mutant CRC models [6]. Furthermore, translational studies suggest that this compound can inhibit the hypoxia pathway and exhibit robust antitumor activity when combined with bevacizumab, potentially overcoming resistance mechanisms [6] [7].
The following diagram illustrates the proposed mechanism and therapeutic strategy for this compound in RAS-mutated mCRC:
In the CRDF-004 trial, this compound combined with chemotherapy and bevacizumab was reported to be well-tolerated, with no major or unexpected toxicities observed [1] [2].
The following data is from a Phase 1b investigator-initiated trial presented at the ASCO 2025 Annual Meeting [1] [2].
| Trial Characteristic | Details |
|---|---|
| Trial Phase | Phase 1b (Dose Escalation) |
| Patient Population | Heavily pre-treated mTNBC (median of 3 prior lines of chemotherapy) [1] |
| Primary Endpoint | Safety, characterization of DLTs, determination of Recommended Phase 2 Dose (RP2D) [1] |
| Recommended Phase 2 Dose (RP2D) | Onvansertib 18 mg/m² in combination with paclitaxel [1] |
| Objective Response Rate (ORR) at RP2D | 40% (2 confirmed and 2 unconfirmed partial responses among 10 patients) [1] |
| Key Efficacy Context | Objective responses were observed only at the highest dose of this compound; three of the four responses were in patients with prior paclitaxel exposure [1]. |
| Most Common Adverse Event | Myelosuppression [1] [2] |
| Overall Safety Profile | The combination was well-tolerated with a "safe and manageable toxicity profile" [1]. |
The data in the table above comes from a specific clinical study. Here is a detailed breakdown of its methodology [1]:
The scientific rationale for combining this compound with paclitaxel involves targeting different processes in cell division. The diagram below illustrates this proposed synergistic mechanism.
This diagram illustrates the hypothesized synergy: Paclitaxel forces cancer cells into mitotic arrest, while this compound simultaneously inhibits PLK1, a key enzyme for proper cell division. This one-two punch disrupts the cancer cell's ability to manage this arrest, pushing it toward death [1].
| Efficacy Endpoint | Control Arm (SoC alone) (n=37) | 20mg Onvansertib + SoC (n=36) | 30mg this compound + SoC (n=37) |
|---|---|---|---|
| Confirmed Objective Response Rate (ORR) [1] | 30% (11/37) | 42% (15/36) | 49% (18/37) |
| ORR (includes unconfirmed PRs) [1] | 43% (16/37) | 50% (18/36) | 59% (22/37) |
| Early Tumor Shrinkage (ETS) [1] | Information missing | Information missing | Information missing |
| Depth of Response (DpR) [1] | Spider plots showed deeper tumor regression in the 30mg this compound arm compared to control. | ||
| Progression-Free Survival (PFS) [1] | Early trend at 6-month median follow-up favors the 30mg this compound arm. Median PFS not yet reached. |
The data indicates a dose-dependent improvement in confirmed ORR with the addition of this compound. Early data for PFS also shows a promising trend [1].
The following diagrams illustrate the mechanism of action of this compound and the design of the key clinical trial from which the comparative data is derived.
For researchers, the methodological details of the trials are crucial for evaluating the data.
The data suggests that this compound has the potential to improve outcomes in a patient population with limited targeted therapy options. The dose-dependent response and the significant improvement in ORR are key positive findings. The early, immature PFS data is promising but requires longer follow-up for confirmation [1].
| Trial / Population | Treatment Arms | Confirmed Objective Response Rate (ORR) | Progression-Free Survival (PFS) |
|---|---|---|---|
| CRDF-004 (1L RAS-mutated mCRC) [1] [2] [3] | Onvansertib (30mg) + SoC (N=37) | 49% (18/37) | Trend favoring 30mg arm; median PFS not reached; early curve separation [1] |
| This compound (20mg) + SoC (N=36) | 42% (15/36) | Early curve separation vs. control [1] | |
| SoC alone (Control) (N=37) | 30% (11/37) | -- | |
| Phase 2 (2L KRAS-mutant mCRC) [4] [5] | This compound + FOLFIRI/Bevacizumab (All Patients, N=53) | 26.4% (14/53) | Median PFS: 8.4 months (95% CI, 6.0-14.8) [5] |
| ...Subgroup: Bevacizumab-Naïve (N=13) | 76.9% (10/13) | Median PFS: 14.9 months (95% CI, 13.5-not reached) [5] | |
| ...Subgroup: Prior Bevacizumab (N=40) | 10.0% (4/40) | Median PFS: 6.6 months (95% CI, 5.6-9.8) [5] |
For a clear understanding of the data, here are the methodologies used in the key trials cited.
The following diagram illustrates the proposed mechanism of this compound and the logical flow of the clinical trial that generated the PFS data.
| Treatment Regimen | Patient Population | Trial Phase | Objective Response Rate (ORR) | Median Duration of Response (DOR) | Median Progression-Free Survival (PFS) | Source |
|---|---|---|---|---|---|---|
| Onvansertib + FOLFIRI + Bevacizumab | 2L KRAS-mut mCRC, bevacizumab-naïve (n=13) | Phase II | 76.9% | 11.7 months (for all patients) | 14.9 months | [1] [2] |
| This compound + FOLFIRI + Bevacizumab | 2L KRAS-mut mCRC, all patients (n=53) | Phase II | 26.4% | 11.7 months | 8.4 months | [1] [2] |
| This compound + FOLFIRI + Bevacizumab | 2L KRAS-mut mCRC, prior bevacizumab (n=40) | Phase II | 10.0% | Not Reported | 6.6 months | [1] [2] |
| Historical Benchmark: FOLFIRI + Bevacizumab | 2L mCRC | Phase III (TML) | 5.4% (in control arm) | Data not specific to KRAS | 5.7 months (in control arm) | [3] |
For a clear understanding of the data, here are the methodologies from the key clinical trials cited.
The benchmark for second-line FOLFIRI with bevacizumab is derived from the Phase III TML study, which investigated continuing bevacizumab after first-line progression. The control arm in that study (which received FOLFIRI + bevacizumab) reported an ORR of 5.4% and a median PFS of 5.7 months, providing a reference for the standard of care efficacy without this compound [3].
The following diagram illustrates the proposed mechanism by which this compound enhances the efficacy of chemotherapy, based on translational findings from the trials.
The diagram and data together support that the combination of this compound with FOLFIRI/bevacizumab represents a promising therapeutic strategy, particularly for bevacizumab-naïve patients.
| Cancer Type & Trial Setting | Patient Population | Trial Design & Arms | Key Efficacy Results | Reference |
|---|
| 1L RAS-mutated mCRC (CRDF-004) [1] | N=110 (ITT) | Randomized; this compound (20/30 mg) + FOLFIRI/FOLFOX + Bev vs. SoC alone | cORR: 30mg arm: 49%; 20mg arm: 42%; Control: 30% PFS Trend: Favored 30mg arm (median not reached) | | | 2L KRAS-mutated mCRC [2] [3] | N=53; Prior oxaliplatin-based therapy | Single-arm; this compound + FOLFIRI + Bev | ORR: 26.4% (95% CI, 15.3 to 40.3) Post-hoc by prior Bev:
For researchers, the methodologies and key findings from these studies are detailed below.
The following diagram illustrates the proposed mechanistic basis for this compound synergy with DNA-damaging agents and in overcoming PARP inhibitor resistance.
The phase 2 data consistently highlights two critical factors for this compound efficacy: dose-dependent response and prior bevacizumab exposure. The 30mg dose consistently shows better efficacy in mCRC [1]. The dramatic difference in outcomes for bevacizumab-naïve patients suggests this is the optimal population for future development.
| Efficacy Endpoint | Control Arm (SoC alone) (n=37) | 20mg Onvansertib + SoC (n=36) | 30mg this compound + SoC (n=37) |
|---|---|---|---|
| Confirmed Objective Response Rate (ORR) [1] | 30% (11/37) | 42% (15/36) | 49% (18/37) |
| 6-Month Confirmed ORR [1] | 22% (8/37) | 33% (12/36) | 46% (17/37) |
| ORR (incl. unconfirmed) [1] | 43% (16/37) | 50% (18/36) | 59% (22/37) |
| Progression-Free Survival (PFS) | Early trend favors control [1] [2] | Early curve separation [1] | Trend favors 30mg dose; median PFS not reached [1] [3] [2] |
| Depth of Response & Early Tumor Shrinkage | -- | Dose-dependent improvement [1] | Deeper responses observed [1] |
The data in the table above comes from the CRDF-004 trial, a randomized Phase 2 study. Here are the key methodological details [1]:
This compound's efficacy is driven by its targeted mechanism of action. The diagram below illustrates how it disrupts cancer cell division.
The efficacy of combining this compound with standard chemotherapy is based on a strong biological rationale. Preclinical studies suggest that PLK1 inhibition can overcome resistance to DNA-damaging agents and has shown synthetic lethality with KRAS mutations [4]. Furthermore, research indicates that this compound may inhibit the hypoxia pathway and exhibit synergistic anti-tumor activity when combined with bevacizumab, an anti-angiogenic agent [4].